2,4,6-Trichlorobenzonitrile

Synthetic Chemistry Process Optimization Agrochemical Intermediates

Uneven synthetic yields and thermal degradation during melt processing plague halogenated nitrile intermediates. 2,4,6-Trichlorobenzonitrile (TCBN) solves both: • **77.9% max yield** via bromine-additive ammoxidation - 17.8% absolute gain over standard 60.1% protocols, reducing raw material waste. • **80-82°C melting point** - 57°C lower than tribromo analog, cutting heating costs and protecting heat-sensitive co-formulants. • **Defined supramolecular synthon** - 3.245(3) Å Cl···CN interaction for reproducible crystal engineering.

Molecular Formula C7H2Cl3N
Molecular Weight 206.5 g/mol
CAS No. 6575-05-9
Cat. No. B1297859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichlorobenzonitrile
CAS6575-05-9
Molecular FormulaC7H2Cl3N
Molecular Weight206.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C#N)Cl)Cl
InChIInChI=1S/C7H2Cl3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
InChIKeyPGODHCIOIPODFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichlorobenzonitrile: Core Properties and Industrial Identity


2,4,6-Trichlorobenzonitrile (TCBN) is a halogenated aromatic nitrile characterized by a benzonitrile core substituted with chlorine atoms at the 2, 4, and 6 positions. It is a crystalline solid with a molecular weight of 206.46 g/mol, a melting point typically reported between 80–82 °C, and a predicted density of approximately 1.54 g/cm³ . The compound is primarily utilized as an intermediate in the synthesis of agrochemicals (e.g., herbicides, fungicides) and pharmaceuticals, owing to the electron-withdrawing nature of both the nitrile group and the chlorine substituents, which modulate reactivity in nucleophilic aromatic substitution and coupling reactions [1]. Its commercial availability is typically at purities of ≥98% (GC), with production scales reaching metric tons .

Intermediate for agrochemical and pharmaceutical synthesis
Consistent purity ≥98% (GC)
Bulk supply at metric ton scale

Why Generic Substitution Is Not Recommended Without Comparative Data


In the family of halogenated benzonitriles, substitution patterns and halogen identity profoundly influence key properties such as crystal packing, melting behavior, and reactivity. Simple replacement of 2,4,6-trichlorobenzonitrile with a dichloro analog (e.g., 2,6-dichlorobenzonitrile) or a tribromo analog (e.g., 2,4,6-tribromobenzonitrile) can lead to significant deviations in synthetic yields, processing temperatures, and intermolecular interactions [1]. Furthermore, isomeric trichlorobenzonitriles (e.g., 2,4,5-TCBN) exhibit distinct biological activity profiles, with some functioning as direct herbicides or fungicides rather than intermediates . The following quantitative evidence establishes the specific, measurable differentiators that justify the selection of the 2,4,6-trichloro isomer over its closest chemical relatives.

Dichloro analogs may shift reactivity and crystal packing, altering synthetic outcomes.
Tribromo analog has a much higher melting point, affecting thermal processing.
Isomeric trichlorobenzonitriles may exhibit distinct bioactivity, not just intermediate behavior.

Quantitative Differentiation: A Procurement-Focused Evidence Guide


Ammoxidation Synthesis Efficiency with Bromine Additive

In the ammoxidation of 2,4,6-trichlorotoluene to 2,4,6-trichlorobenzonitrile, the addition of a bromine-containing compound (n-propyl bromide) significantly enhances process efficiency. Under identical conditions (355 °C, V-Fe catalyst), the inclusion of 2% n-propyl bromide resulted in a conversion of 90.3%, a yield of 77.9%, and a selectivity of 86.3%. In contrast, the control experiment without the bromine additive yielded substantially inferior results: conversion 77.8%, yield 60.1%, and selectivity 77.2% [1].

Synthesis efficiency
Head-to-head
With Br additive: Conv. 90.3%, Yield 77.9%, Sel. 86.3%
Without additive: Conv. 77.8%, Yield 60.1%, Sel. 77.2%
Yield and selectivity advantage with additive protocol
Reported under specific catalyst and temperature conditions
Synthetic Chemistry Process Optimization Agrochemical Intermediates

Melting Point and Thermal Processing vs. Tribromo Analog

The melting point of 2,4,6-trichlorobenzonitrile is reported to be 80–82 °C . In contrast, the corresponding 2,4,6-tribromobenzonitrile exhibits a melting point of 138–139 °C . This represents a difference of approximately 57–58 °C.

Melting point
Cross-study comparable
80–82 °C
vs. 2,4,6-tribromobenzonitrile: 138–139 °C (Δ ~57–58 °C higher)
Lower thermal processing requirement
Source review recommended; data from multiple reports
Solid-State Chemistry Thermal Analysis Process Engineering

Crystal Packing and Crystallographic Parameters Comparison

Single-crystal X-ray diffraction reveals distinct crystal packing architectures for the 2,4,6-trichloro and 2,4,6-tribromo derivatives. At 173 K, 2,4,6-trichlorobenzonitrile crystallizes in space group P 1 21/c 1 with a unit cell volume of 794.42 ų [1]. In contrast, a polytype of 2,4,6-tribromobenzonitrile crystallizes in space group P 1 21/m 1 with a substantially smaller unit cell volume of 432 ų [2]. The difference in space group symmetry and cell volume reflects divergent intermolecular interactions (e.g., halogen···nitrile contacts) that dictate macroscopic properties such as morphology and dissolution rate.

Crystal packing
Head-to-head
Space group P 1 21/c 1, Cell vol. 794.42 ų
vs. tribromo analog: P 1 21/m 1, 432 ų (84% smaller)
Distinct packing motifs for co-crystal design
Conditions: 173 K, single-crystal XRD
Crystallography Materials Science Polymorphism

Intermolecular Interaction Distances: Cl···CN vs. Cl···NC Contacts in Isomeric Analogs

In the solid-state structure of 2,4,6-trichlorobenzonitrile, pairs of molecules are held together by specific Cl···CN interactions with a distance of 3.245(3) Å. The corresponding isonitrile isomer, 2,4,6-trichlorophenylisonitrile, exhibits Cl···NC interactions with a shorter distance of 3.153(2) Å [1]. This difference in intermolecular contact geometry demonstrates the distinct supramolecular synthons available to the nitrile compound versus the isonitrile.

Halogen bonding
Head-to-head
Cl···CN distance: 3.245(3) Å
vs. isonitrile isomer Cl···NC: 3.153(2) Å (Δ ~0.092 Å longer)
Unique synthon for supramolecular studies
Reported solid-state distances
Halogen Bonding Supramolecular Chemistry Crystal Engineering

Optimal Application Scenarios Based on Quantitative Differentiation


Cost-Effective Agrochemical Intermediate Synthesis via Optimized Ammoxidation

Procurement teams seeking to manufacture 2,4,6-trichlorobenzonitrile at scale should prioritize suppliers utilizing bromine-additive ammoxidation protocols. The demonstrated 17.8% absolute yield improvement (from 60.1% to 77.9%) directly translates to lower raw material costs and reduced waste streams, providing a verifiable economic advantage over conventional methods [1].

Melt Processing and Formulation with Lower Thermal Energy Input

When designing melt-based formulations or performing recrystallization, the 80–82 °C melting point of 2,4,6-trichlorobenzonitrile offers a practical advantage over the higher-melting 2,4,6-tribromo analog (138–139 °C). This ~57 °C difference can significantly reduce heating costs and mitigate thermal degradation risks for heat-sensitive co-formulants [1][2].

Crystal Engineering and Halogen Bonding with Specific Cl···CN Synthons

For research programs focused on halogen bonding or the design of functional co-crystals, the 3.245(3) Å Cl···CN interaction distance in 2,4,6-trichlorobenzonitrile provides a well-defined and reproducible supramolecular synthon. This contrasts with the shorter Cl···NC contact (3.153 Å) found in the isonitrile isomer, enabling precise tuning of crystal packing and material properties [1].

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Ammoxidation yield profile
Protocol-specific conversion review
Melt processing and formulation
Thermal processing window
Energy input and stability assessment
Crystal engineering and halogen bonding
Supramolecular synthon geometry
Halogen bonding interaction analysis

Technical Documentation Hub

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43 linked technical documents
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